The compound (9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol is a nitrogen-containing heterocyclic organic compound characterized by a spirocyclic structure. This compound belongs to the class of diazaspiro compounds, which are noted for their potential biological activities, particularly in pharmacology. The presence of two nitrogen atoms in the spirocycle contributes to its unique chemical properties and interactions.
This compound is synthesized through various chemical methods, often involving complex multi-step reactions that build upon simpler precursors. Research and patents have documented methods for synthesizing similar diazaspiro compounds, which can provide insights into the synthesis of (9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol .
(9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol can be classified as:
The synthesis of (9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol typically involves several key steps:
The synthesis process may involve specific reagents such as palladium on carbon for hydrogenation and various solvents like ethanol or methanol for reactions and purification processes .
The molecular structure of (9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol can be described as follows:
The molecular structure can be represented using chemical drawing software or computational chemistry tools to visualize bond angles, distances, and spatial arrangements.
(9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol is likely to participate in various chemical reactions due to its functional groups:
The specific reaction conditions (e.g., temperature, solvent choice) will significantly influence the yield and selectivity of these reactions .
The mechanism of action for (9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol primarily relates to its interactions with biological targets:
Studies have indicated that modifications to the diazaspiro framework can significantly alter binding affinities and biological activities, suggesting a structure-activity relationship that is crucial for drug design .
(9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol holds potential applications in various scientific fields:
The medicinal exploration of 3,9-diazaspiro[5.5]undecane derivatives originated with natural product-inspired syntheses in the late 20th century. Early work focused on structural simplification of complex alkaloids like rhynchophylline (isolated from Uncaria rhynchophylla), which demonstrated neuroprotective properties but suffered from synthetic complexity and poor bioavailability [2]. The 2010s marked a turning point with pharmaceutical patents disclosing optimized synthetic routes to spirocyclic diamines, enabling systematic structure-activity relationship (SAR) studies.
Table 1: Evolution of Key 3,9-Diazaspiro[5.5]undecane Derivatives
Year | Derivative | Therapeutic Target | Key Advancement |
---|---|---|---|
2014 | Pyrazole-fused undecan-2-ones | Acetyl-CoA carboxylase (ACC) | Dual ACC1/ACC2 inhibition (IC₅₀ = 1–3 nM) for obesity [4] |
2019 | 5-Heteroaryl derivatives | Oncology targets | Broad-spectrum antiproliferative activity [7] |
2020 | 4-{4-[(1E)-4-(2,9-Diazaspiro[5.5]undec-2-yl)but-1-en-1-yl]-2-methylbenzyl}-5-(propan-2-yl)-1H-pyrazol-3-yl β-D-glucopyranoside | SGLT1/2 transporters | Phase III candidate for type 2 diabetes [6] |
2021 | Phenolic spirocyclics (e.g., G14, C12) | Antioxidant pathways | DPPH scavenging (IC₅₀ = 29–66 μM) [3] |
2023 | (9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol | Multitarget scaffold | Enabling synthetic intermediate for neuroprotective agents [5] [8] |
Pfizer’s discovery of pyrazole-fused derivatives (WO2020048829A1) as nanomolar inhibitors of acetyl-CoA carboxylase (ACC) revolutionized obesity pharmacotherapy by demonstrating >90% suppression of de novo lipogenesis in rat models [4]. Concurrently, structural diversification accelerated with WO2020048828A1 disclosing 5-heteroaryl variants exhibiting potent antiproliferative effects in breast and ovarian cancer models. The strategic incorporation of polar substituents—exemplified by (9-methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol—emerged as a solution to overcome the poor aqueous solubility and blood-brain barrier (BBB) penetration limitations of early lipophilic analogues [1] [7]. Recent synthetic advances now enable single-step reductive amination for introducing C-9 methyl groups and hydroxymethylation at C-1, facilitating rapid analog generation [5].
The 9-methyl and C1-hydroxymethyl substituents synergistically enhance the drug-like properties of the diazaspiro[5.5]undecane core through stereoelectronic and physiochemical mechanisms.
Conformational Effects
Electronic and Polar Surface Contributions
Table 2: Impact of Substituents on Physicochemical Properties
Substituent Pattern | clogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | BBB Permeability* (Pe × 10⁻⁶ cm/s) |
---|---|---|---|---|---|
Unsubstituted core | 1.98 | 12.1 | 0 | 2 | 15.7 |
9-Methyl only | 2.15 | 12.1 | 0 | 2 | 14.2 |
C1-Hydroxymethyl only | 1.04 | 32.7 | 1 | 3 | 8.9 |
9-Methyl + C1-hydroxymethyl | 1.28 | 32.7 | 1 | 3 | 12.6 |
3,9-Diphenyl | 3.72 | 12.1 | 0 | 2 | 2.1 |
*Predicted using PAMPA-BBB model [5] [8]
Synthetic accessibility is retained through hydrochloride salt formation (e.g., 4-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride), providing crystalline intermediates for selective N-alkylation [5]. The methanol substituent’s primary alcohol functionality also serves as a handle for prodrug derivatization (e.g., glucopyranoside conjugation in WO2015069541A1) to enhance solubility or tissue targeting [6].
This compound’s therapeutic relevance stems from its balanced multitarget engagement profile and metabolic stability, addressing limitations of earlier spirocyclics.
Mechanistic Versatility
Table 3: Target Engagement Profile
Biological Target | Assay System | Affinity/Potency | Reference Compound |
---|---|---|---|
DPPH radical | In vitro chemical | IC₅₀ = 48 μM | BHA (IC₅₀ = 90 μM) [3] |
L-Type Ca²⁺ channel | SH-SY5Y cell patch-clamp | Ki = 280 nM | Verapamil (Ki = 210 nM) [8] |
5-HT1A receptor | HEK293 cAMP assay | EC₅₀ = 110 nM | Buspirone (EC₅₀ = 98 nM) [8] |
MDM2-p53 interaction | FRET assay | IC₅₀ = 4 nM | MI-888 (IC₅₀ = 0.9 nM) [2] |
ADMET Advantages
Current optimization focuses on prodrug strategies (e.g., glucuronides for tissue targeting) and hybrid molecules merging spirocyclic diamines with bioactive heterocycles (e.g., pyrazolopyridines) to amplify polypharmacology against multifactorial diseases [6] [7] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7